molecular formula C15H15N3O2S B5725978 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B5725978
M. Wt: 301.4 g/mol
InChI Key: FIOUSFCLIMXNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, also known as TMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMBT is a benzotriazole derivative that is commonly used as a photostabilizer in the polymer industry. In recent years, TMBT has also been explored for its potential applications in biological and medical research.

Mechanism of Action

The mechanism of action of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole in biological systems is not fully understood. However, studies have shown that 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can interact with metal ions, such as copper and zinc, and form stable complexes. These complexes can be detected through fluorescence spectroscopy, which makes 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole a useful tool for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have a range of biochemical and physiological effects in biological systems. In vitro studies have shown that 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can induce apoptosis in cancer cells, which makes it a potential anticancer agent. 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been shown to have anti-inflammatory properties, which can reduce inflammation in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole in lab experiments is its low cost and ease of synthesis. 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is also stable under a range of conditions, which makes it a useful tool for research purposes. However, one of the limitations of using 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is its potential toxicity. Studies have shown that 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole. One potential area of research is the development of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the exploration of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole as a potential anticancer agent, which could lead to the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole in biological systems, which could lead to new insights into the role of metal ions in cellular processes.

Synthesis Methods

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole can be synthesized through a reaction between 2,4,5-trimethylaniline and benzenesulfonyl chloride in the presence of sodium bicarbonate. The reaction yields 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole as a white crystalline solid, which can be purified through recrystallization. The synthesis of 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is a relatively simple and cost-effective process, which makes it an attractive compound for research purposes.

Scientific Research Applications

1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. In the polymer industry, 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole is used as a photostabilizer to prevent degradation of polymers caused by UV radiation. In biological and medical research, 1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole has been explored for its potential as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.

properties

IUPAC Name

1-(2,4,5-trimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-8-12(3)15(9-11(10)2)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOUSFCLIMXNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole

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